molecular formula C18H22N2O4 B11059930 ethyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

ethyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Cat. No.: B11059930
M. Wt: 330.4 g/mol
InChI Key: LEZXGXIDEPLCAG-UHFFFAOYSA-N
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Description

Ethyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a synthetic organic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties . This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves the reaction of 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate in ethanol . The reaction is performed by boiling the reagents in ethanol without the need for a catalyst. The intermediate hydrazone undergoes cyclization to form the indazole ring, resulting in the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the indazole ring or other functional groups.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an antitumor agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and indazole ring play a crucial role in its biological activity. It may inhibit enzymes or receptors involved in inflammation, microbial growth, or tumor progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is unique due to its specific combination of functional groups and the presence of the ethyl ester moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 6-hydroxy-6-methyl-4-(4-methylphenyl)-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate

InChI

InChI=1S/C18H22N2O4/c1-4-24-17(22)15-13(11-7-5-10(2)6-8-11)14-12(9-18(15,3)23)19-20-16(14)21/h5-8,13,15,23H,4,9H2,1-3H3,(H2,19,20,21)

InChI Key

LEZXGXIDEPLCAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C2=C(CC1(C)O)NNC2=O)C3=CC=C(C=C3)C

Origin of Product

United States

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